molecular formula C7H8ClNO2 B1350376 2-Methylnicotinic acid hydrochloride CAS No. 21636-09-9

2-Methylnicotinic acid hydrochloride

Cat. No.: B1350376
CAS No.: 21636-09-9
M. Wt: 173.6 g/mol
InChI Key: AVVWIRGCRHNVFA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Methylnicotinic acid hydrochloride typically involves the reaction of 2-methylpyridine with an oxidizing agent to form 2-methylnicotinic acid, which is then converted to its hydrochloride salt. One common method involves the oxidation of 2-methylpyridine using potassium permanganate under acidic conditions . The resulting 2-methylnicotinic acid is then treated with hydrochloric acid to form this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale oxidation reactions using readily available raw materials such as 2-methylpyridine. The process is

Properties

IUPAC Name

2-methylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h2-4H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVWIRGCRHNVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376471
Record name 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21636-09-9
Record name 2-Methylpyridine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of methyl 2-methylnicotinate (13.0 g, 86.1 mmol) in conc. HCl (65 mL) was heated to reflux overnight. The mixture was concentration under reduced pressure to give a solid which was washed twice with chloroform and dried to afford 2-methyl-nicotinic acid hydrochloride. The salt was dissolved in a minimum amount of methanol and the pH was adjusted with triethylamine to pH 3-4. The precipitated solid was filtered, washed with acetone and dried under high vacuum to afford 2-methyl-nicotinic acid (10.2 g, 87%) as an off-white-solid.
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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